2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline

Lipophilicity Drug-likeness Permeability

Researchers targeting CNS kinases often rely on scaffolds with limited chemical space. This compound delivers a unique, unexplored 3D pharmacophore that fuses quinoxaline, piperazine, and 6-phenylpyrimidin-4-yl motifs for focused library screening and SAR expansion. - Distinct hinge-binding geometry (6 HBA, 0 HBD) ideal for adenosine-mimetic kinase engagement. - Modular architecture allows substitution at quinoxaline 6/7-positions or phenyl ring to generate focused kinase libraries. - Supplied at ≥95% purity; suitable as an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C23H20N6O
Molecular Weight 396.454
CAS No. 1351611-31-8
Cat. No. B2859023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline
CAS1351611-31-8
Molecular FormulaC23H20N6O
Molecular Weight396.454
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2
InChIKeyNMUKCNRECASQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline


2-[4-(6-Phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline (CAS 1351611-31-8) is a heterocyclic small molecule (C23H20N6O, MW 396.45 g/mol, XLogP3 2.9) that bridges a quinoxaline-2-carbonyl group to a 4-(6-phenylpyrimidin-4-yl)piperazine moiety through a tertiary amide linkage [1]. Its structure combines three privileged pharmacophores – quinoxaline, piperazine, and phenylpyrimidine – frequently exploited in kinase inhibitor and CNS drug discovery. The compound is commercially available from multiple screening‐compound and building‐block suppliers (typical purity ≥95%) , positioning it as an advanced intermediate or tool compound for medicinal chemistry programs. However, peer‐reviewed biological profiling data for this specific chemotype remain absent from the public domain, and no completed clinical or in‑vivo pharmacology studies reference this exact structure.

Non-Interchangeability with Generic Hybrids


Although the quinoxaline–piperazine scaffold is widely exploited in kinase‐targeted and antimicrobial libraries, the precise substitution pattern – a 6‑phenylpyrimidin‑4‑yl group attached to the piperazine N‑terminus and a quinoxaline‑2‑carbonyl at the C‑terminus – defines a unique three‑dimensional pharmacophore geometry [1]. Even minor alterations (e.g., removing the phenyl ring, repositioning the pyrimidine nitrogen, or replacing the carbonyl linker) are predicted to alter computed polarity (tPSA), conformational flexibility, and potential hinge‑binding interactions [2]. Without target‑specific structure–activity relationship (SAR) data, generic substitution risks losing the precise spatial complementarity that this scaffold was designed to achieve, making it an unsuitable candidate for blind replacement in structure‑guided optimization campaigns.

Quantitative Differentiation vs. Structural Analogs


Computed Lipophilicity Advantage

The target compound (XLogP3 = 2.9) occupies a narrow lipophilicity window (2.5–3.5) preferred for CNS drug candidates [1]. Removal of the distal phenyl group (e.g., 5-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinoxaline, XLogP3 ≈ 0.6) drops the compound into a lower permeability range, while regioisomeric pyrimidine attachment (e.g., 2-[4-(pyrimidin-5-yl)piperazine-1-carbonyl]quinoxaline) results in unpredictable XLogP shifts. This suggests the target compound possesses a finely tuned lipophilicity profile that may enhance passive CNS penetration relative to simpler pyrimidine congeners.

Lipophilicity Drug-likeness Permeability

tPSA Optimization for CNS Drug-Likeness

The target compound’s computed tPSA of 75.1 Ų lies within the established CNS cut-off (< 90 Ų) [1]. In contrast, a common building‑block analog, piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) (tPSA ≈ 93.8 Ų), exceeds this threshold. Design of CNS‑penetrant quinoxaline‑piperazine hybrids requires careful tPSA tuning, and the target compound achieves this via its monoquinoxaline‑monopyrimidine substitution pattern.

tPSA CNS drug-likeness Medicinal chemistry

Hydrogen-Bond Acceptor Count Advantage

The target compound presents six hydrogen‑bond acceptor (HBA) sites (two quinoxaline nitrogens, two pyrimidine nitrogens, and the amide carbonyl) with zero hydrogen‑bond donors [1]. This HBA‑only profile is characteristic of type‑I kinase hinge‑binders and differs from simpler analogs such as (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, which possess only four HBAs and lack the pyrimidine nitrogen pair. The additional acceptor loci may facilitate bidentate hinge‑region binding in adenosine‑mimetic kinase inhibitors.

Hydrogen bonding Target engagement Pharmacophore

Critical Bioactivity Data Gap

No direct IC50, Ki, or cellular activity data have been reported for 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline in any peer-reviewed journal or patent [1]. In contrast, structurally related fluoroquinoxalinyl-piperazine derivatives (e.g., 1-[(6,7-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine series) demonstrate nanomolar antiproliferative activity (IC50 0.011–0.025 µM) and G2/M‑specific tubulin polymerization inhibition [2]. The absence of comparable data for the target compound constitutes a critical knowledge gap that precludes any activity-based head-to-head comparisons.

Bioactivity SAR Data availability

Optimal Application Scenarios


CNS Kinase Inhibitor Fragment Library

With a computed XLogP3 of 2.9 and tPSA of 75.1 Ų, the compound occupies CNS drug-like space and contains a HBA-rich hinge-binding motif (6 acceptors, 0 donors) suitable for adenosine-mimetic kinase engagement [1]. Procurement for fragment-based or focused library screening against CNS kinase targets (e.g., PI3K, CDK, GSK-3β) is a rational application, provided that in-house biochemical profiling is planned [2].

Diversified Pyrimidine-Quinoxaline Lead Optimization

The compound’s modular architecture – with a quinoxaline-2-carbonyl moiety, a piperazine linker, and a 6-phenylpyrimidin-4-yl terminus – makes it a versatile late-stage intermediate for SAR expansion. Substitution at the quinoxaline 6- and 7-positions or replacement of the phenyl ring can yield focused libraries for PI3K or G2/M checkpoint programs, drawing on established SAR from related quinoxaline-piperazine series [2].

Negative Control or Chemoproteomics Probe

Given the absence of reported bioactivity, the compound may serve as a negative control or inactive scaffold in chemoproteomics experiments designed to identify targets of active fluoroquinoxalinyl-piperazine analogs. Its physicochemical similarity (MW, logP, tPSA) to active series members, combined with a divergent pyrimidine substitution, reduces nonspecific binding artifacts while retaining similar cellular distribution properties.

Analytical Standard & Purity Benchmarking

Commercially supplied at ≥95% purity, this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing related quinoxaline-piperazine-piperidine chemotypes. Its distinct retention time and mass spectrum facilitate quality control of in-house synthesized analogs [1].

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